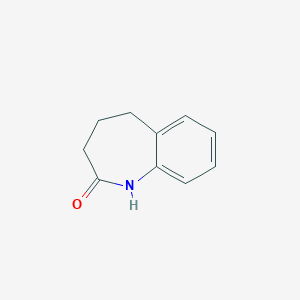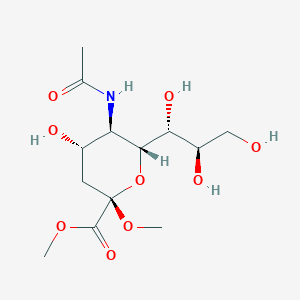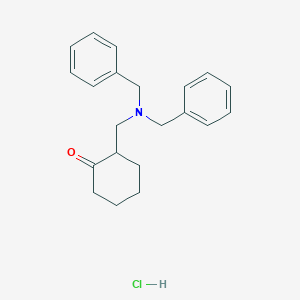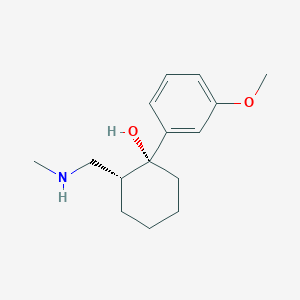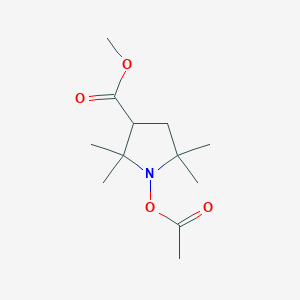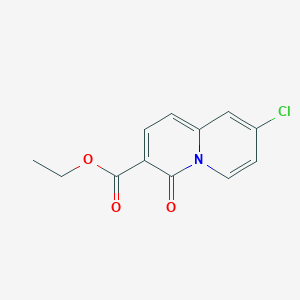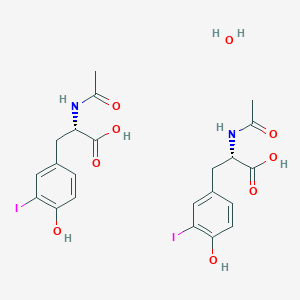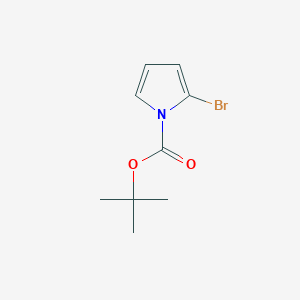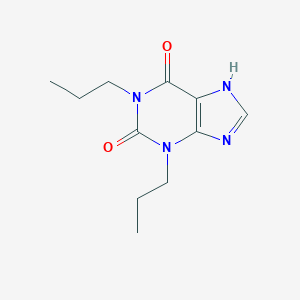
1,3-Dipropylxanthine
Vue d'ensemble
Description
1,3-Dipropylxanthine is a drug that acts as a potent and selective antagonist for the adenosine A1 receptor . It has high selectivity for A1 over other adenosine receptor subtypes . It is also known as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and possesses anti-cancer functionality .
Molecular Structure Analysis
The molecular formula of 1,3-Dipropylxanthine is C11H16N4O2 . It contains a total of 34 bonds; 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), and 1 Imidazole .Applications De Recherche Scientifique
Adenosine Receptor Antagonist : It is used as an adenosine receptor antagonist, aiding in receptor probes, radioiodination, avidin binding, and the preparation of affinity columns (Jacobson et al., 1985).
Antagonist Radioligand : 1,3-Dipropyl-8-phenylxanthine, a derivative, is used as an antagonist radioligand for adenosine receptors, offering higher receptor affinity, specific activity, and lower nonspecific membrane binding (Jacobson et al., 1986).
Competitive Inhibitors : Conjugates of 1,3-Dipropylxanthine can act as competitive inhibitors of adenosine binding to A1 and A2-adenosine receptors, potentially enhancing pharmacodynamic and pharmacokinetic parameters (Jacobson et al., 1986).
Selective Antagonist at Brain Receptors : 1,3-Dipropyl-8-phenylxanthine is a potent and selective antagonist at A1- and A2-adenosine receptors in brain tissue, useful in neuroscience research (Daly et al., 1986).
Therapeutic Uses in Cystic Fibrosis : It activates chloride efflux from cells, suggesting potential therapeutic uses in treating cystic fibrosis (Arispe et al., 1998).
Potent Antagonist for A1-Adenosine Receptors : Demonstrated as a potent and selective antagonist for A1-adenosine receptors (Shamim et al., 1988).
Study of Adenosine A1 Receptors in the Brain : [3H]XCC, a functionalized congener of 1,3-dipropylxanthine, is used to study adenosine A1 receptors in the rat brain (Jarvis et al., 1987).
Antagonist Radioligand in Cardiac Research : 8-Cyclopentyl-1,3-[3H]dipropylxanthine is valuable for characterizing cardiac adenosine receptors (Leid et al., 1988).
Inducing Apoptosis in Jurkat T Cells : 1,3-Dipropylcyclopentylxanthine (DPCPX) triggers apoptosis in Jurkat T cells through a receptor-independent mechanism (Mirabet et al., 1997).
Selective Adenosine A1 Antagonist : Xanthines with C8 chiral substituents, like 1,3-Dipropylxanthine, are potent and selective adenosine A1 antagonists (Peet et al., 1993).
Orientations Futures
1,3-Dipropylxanthine has been used to study the function of the adenosine A1 receptor in animals . It has been found to be involved in several important functions such as regulation of breathing and activity in various regions of the brain . Future research may focus on further understanding its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIGUCNSRXAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185447 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropylxanthine | |
CAS RN |
31542-62-8 | |
| Record name | 1,3-Dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPROPYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




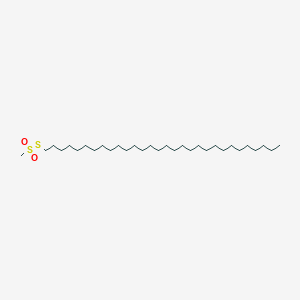
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
